molecular formula C9H11BO5 B1318690 3-Methoxy-4-methoxycarbonylphenylboronic acid CAS No. 603122-41-4

3-Methoxy-4-methoxycarbonylphenylboronic acid

Cat. No.: B1318690
CAS No.: 603122-41-4
M. Wt: 209.99 g/mol
InChI Key: YCXPWNGIPLGCOJ-UHFFFAOYSA-N
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Description

3-Methoxy-4-methoxycarbonylphenylboronic acid is a boronic acid derivative with the molecular formula C₉H₁₁BO₅ and a molecular weight of 209.99 g/mol . This compound is known for its utility in various organic synthesis reactions, particularly in the field of medicinal chemistry and material science.

Biochemical Analysis

Biochemical Properties

3-Methoxy-4-methoxycarbonylphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts and aryl halides to facilitate the coupling process. Additionally, this compound can interact with enzymes and proteins that contain active sites capable of binding boronic acids, such as serine proteases. These interactions often involve the formation of reversible covalent bonds with the active site serine residue, leading to enzyme inhibition.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under ambient conditions , but its activity may decrease over extended periods or under specific environmental conditions. Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression. These temporal effects are essential for designing experiments and interpreting results.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-methoxycarbonylphenylboronic acid typically involves the reaction of this compound pinacol ester with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes to facilitate the formation of the boronic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-methoxycarbonylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and dimethylformamide (DMF). The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and advanced materials .

Scientific Research Applications

3-Methoxy-4-methoxycarbonylphenylboronic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-methoxycarbonylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of specialized organic molecules and materials .

Properties

IUPAC Name

(3-methoxy-4-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO5/c1-14-8-5-6(10(12)13)3-4-7(8)9(11)15-2/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXPWNGIPLGCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590390
Record name [3-Methoxy-4-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603122-41-4
Record name [3-Methoxy-4-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-4-(methoxycarbonyl)benzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of methyl 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (2.0 g) in acetone (70 ml) and water (70 ml) was added ammonium acetate (1.11 g) and sodium periodate (3.08 g), and the mixture was stirred at room temperature for 15 hours. The solvent was evaporated and the residue was diluted with ethyl acetate. The organic layer was separated, washed with water and brine, dried over magnesium sulfate and evaporated under reduced pressure to give [3-methoxy-4-(methoxycarbonyl)phenyl]-boronic acid (1.4 g).
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step Two
Quantity
3.08 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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